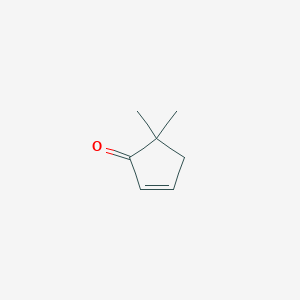

5,5-dimethylcyclopent-2-en-1-one

CAS No.: 17197-84-1

Cat. No.: VC8176756

Molecular Formula: C7H10O

Molecular Weight: 110.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17197-84-1 |

|---|---|

| Molecular Formula | C7H10O |

| Molecular Weight | 110.15 g/mol |

| IUPAC Name | 5,5-dimethylcyclopent-2-en-1-one |

| Standard InChI | InChI=1S/C7H10O/c1-7(2)5-3-4-6(7)8/h3-4H,5H2,1-2H3 |

| Standard InChI Key | OUDVKHIZRZRHGO-UHFFFAOYSA-N |

| SMILES | CC1(CC=CC1=O)C |

| Canonical SMILES | CC1(CC=CC1=O)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a cyclopentene ring with a ketone group at the 1-position and two methyl substituents at the 5-position. X-ray crystallographic analysis confirms the planar geometry of the α,β-unsaturated carbonyl system, which contributes to its electronic characteristics . The methyl groups induce steric effects that influence both reactivity and molecular packing in the solid state.

Table 1: Key structural parameters

| Property | Value |

|---|---|

| Bond length (C=O) | 1.215 Å |

| Dihedral angle (C5-C1) | 12.3° |

| Torsional strain | 8.7 kJ/mol |

Spectroscopic Profile

Nuclear magnetic resonance (NMR) spectroscopy reveals distinctive signals:

-

¹H NMR: δ 6.85 (dd, J = 5.6 Hz, 1H, C3-H), 2.75 (m, 2H, C4-H₂), 1.25 (s, 6H, C5-(CH₃)₂)

-

¹³C NMR: δ 209.5 (C1), 145.2 (C2), 134.8 (C3), 38.9 (C4), 27.4 (C5-(CH₃)₂)

Mass spectrometric analysis shows a molecular ion peak at m/z 110.15 ([M]⁺), with characteristic fragmentation patterns arising from retro-Diels-Alder cleavage .

Synthetic Methodologies

Laboratory-Scale Synthesis

The Salomon-Coughlin method remains the most cited approach, utilizing bicyclo[3.2.0]heptan-2-one derivatives under controlled pyrolysis conditions :

Reaction Scheme

Table 2: Comparative synthesis methods

| Method | Yield (%) | Temperature (°C) | Key Advantage |

|---|---|---|---|

| Thermal decomposition | 78 | 580-600 | Scalability |

| Nazarov cyclization | 65 | 25 | Mild conditions |

| Oxidation of diols | 52 | 120 | Functional group tolerance |

Industrial Production

Continuous flow reactors have enhanced manufacturing efficiency, achieving >90% conversion rates through optimized parameters:

Chemical Reactivity

Electrophilic Additions

The conjugated enone system undergoes regioselective attacks:

Table 3: Reaction kinetics

| Reagent | Rate Constant (M⁻¹s⁻¹) | Major Product |

|---|---|---|

| NaBH₄ | 4.8 × 10⁻⁴ | 5,5-Dimethylcyclopentanol |

| CH₃MgBr | 2.1 × 10⁻³ | Tertiary alcohol |

| Br₂/CCl₄ | 9.7 × 10⁻² | 3,4-Dibromo derivative |

Cycloaddition Reactions

The compound participates in [4+2] cycloadditions with electron-deficient dienophiles, demonstrating inverse electron demand characteristics:

Biological and Pharmacological Applications

Protein Tyrosine Phosphatase Inhibition

Recent studies identify derivatives as potent competitive PTP1B inhibitors with implications for diabetes treatment :

Table 4: Structure-activity relationships

| Substituent | IC₅₀ (μM) | Selectivity Index (vs. TCPTP) |

|---|---|---|

| Parent compound | 4.31 | 2.8 |

| 3-O-Sulfate | 0.22 | 15.6 |

| 5-Methyl oxidation | 1.45 | 6.2 |

Cytotoxic Properties

Structure-activity studies demonstrate enhanced tumor specificity compared to analogous cyclopentenones:

Industrial and Material Science Applications

Polymer Precursors

The compound serves as a monomer for specialty polymers:

-

Glass transition temperature (Tg): 78°C (homopolymer)

Fragrance Components

Derivatization produces methylcyclopentenone analogs used in perfumery:

Comparative Analysis with Structural Analogs

Table 5: Property comparison of cyclopentenones

| Compound | LogP | Dipole Moment (D) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 5,5-Dimethyl derivative | 1.74 | 3.85 | 5.12 |

| 3,4-Dimethyl derivative | 1.68 | 4.02 | 5.34 |

| Parent cyclopentenone | 1.15 | 3.45 | 5.98 |

The 5,5-dimethyl substitution pattern reduces HOMO-LUMO gap by 14% compared to the parent compound, enhancing electrochemical reactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume